molecular formula C20H23NO4S B2712494 methyl 4-[(oxan-4-yl)[2-(thiophen-2-yl)ethyl]carbamoyl]benzoate CAS No. 1788675-39-7

methyl 4-[(oxan-4-yl)[2-(thiophen-2-yl)ethyl]carbamoyl]benzoate

Cat. No.: B2712494
CAS No.: 1788675-39-7
M. Wt: 373.47
InChI Key: GAQXOIALZPAKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(oxan-4-yl)[2-(thiophen-2-yl)ethyl]carbamoyl]benzoate is a benzoate ester derivative featuring a carbamoyl group substituted with a tetrahydropyran (oxane) ring and a 2-(thiophen-2-yl)ethyl moiety.

Properties

IUPAC Name

methyl 4-[oxan-4-yl(2-thiophen-2-ylethyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-24-20(23)16-6-4-15(5-7-16)19(22)21(17-9-12-25-13-10-17)11-8-18-3-2-14-26-18/h2-7,14,17H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQXOIALZPAKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N(CCC2=CC=CS2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(oxan-4-yl)[2-(thiophen-2-yl)ethyl]carbamoyl]benzoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of Tetrahydropyran Intermediate: The tetrahydropyran moiety can be synthesized by hydrogenation of dihydropyran using a catalyst such as palladium on carbon.

    Thiophene Derivative Preparation: The thiophene moiety is often introduced through a Grignard reaction involving thiophene and an appropriate alkyl halide.

    Carbamoylation: The tetrahydropyran and thiophene intermediates are then linked via a carbamoyl group, typically using reagents like carbonyldiimidazole (CDI) or phosgene.

    Esterification: Finally, the benzoate ester is formed through esterification of the carboxylic acid derivative with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((tetrahydro-2H-pyran-4-yl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amides, ethers.

Scientific Research Applications

Methyl 4-((tetrahydro-2H-pyran-4-yl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 4-[(oxan-4-yl)[2-(thiophen-2-yl)ethyl]carbamoyl]benzoate involves its interaction with specific molecular targets. The tetrahydropyran and thiophene moieties can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The carbamoyl linkage provides a flexible connection that allows the compound to adopt conformations suitable for binding to its targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, synthesis challenges, and properties of methyl 4-[(oxan-4-yl)[2-(thiophen-2-yl)ethyl]carbamoyl]benzoate and related compounds:

Compound Name Core Structure Key Substituents Functional Groups Synthesis Notes Properties/Applications
This compound (Target) Benzoate ester Oxan-4-yl, 2-(thiophen-2-yl)ethyl Carbamoyl, ester Not described in evidence Unknown; potential for aromatic interactions and metabolic stability due to oxane
Ethyl 6-[(4-{4-[...]nitrophenyl)(methyl)carbamoyl]pyridine-2-carboxylate (11) Pyridine carboxylate Nitrophenyl, sulfamoyl, bis-amide Bis-amide, nitro Multi-step synthesis; conformational flexibility observed via NMR at 298 K Dynamic behavior in solution; possible use in supramolecular chemistry
Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Benzothiazine Hydroxy, dioxo Hydroxy, sulfone Regioselectivity challenges during alkylation/halogenation Pharmaceutical interest (e.g., anti-inflammatory agents); stability issues
CA-TMR-biotin-1 Xanthene Biotin, methoxybutyl Carboxy, methylamino Specialized synthesis for bioconjugation Fluorescent labeling; imaging applications
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Benzoate ester Thiadiazole, phenylcarbamoyl Ether, carbamoyl Not specified Research use; acute toxicity (oral/dermal/inhalation) noted
Methyl 4-((2-ethoxy-2-oxo-1-(pivaloyloxy)ethyl)carbamoyl)benzoate (1c) Benzoate ester Ethoxy, pivaloyloxy Carbamoyl, ester Flash column chromatography (75% yield) Synthetic intermediate; structural rigidity from pivaloyl group

Key Research Findings

Conformational Flexibility: Compound 11 (bis-amide) exhibits slow exchange rates between conformers, detectable via NMR .

Synthetic Challenges : Methyl benzothiazine derivatives face regioselectivity issues during functionalization (e.g., alkylation), unlike the target compound’s carbamoyl group, which may offer more straightforward modification .

Biological Relevance :

  • The thiophene moiety in the target compound could enhance π-π stacking interactions in biological targets compared to phenyl groups in 1c or 11 .
  • The oxane ring may improve solubility or metabolic stability relative to rigid sulfone groups in benzothiazines .

Physicochemical and Functional Comparisons

  • Electron-Withdrawing vs.
  • Steric Effects : The pivaloyloxy group in 1c introduces bulkiness, which may hinder intermolecular interactions compared to the target’s smaller oxane and thiophene-ethyl groups .
  • Applications : While CA-TMR-biotin derivatives are used in imaging , the target compound’s lack of fluorescent moieties suggests divergent applications, such as enzyme inhibition or polymer precursors.

Biological Activity

Methyl 4-[(oxan-4-yl)[2-(thiophen-2-yl)ethyl]carbamoyl]benzoate is a complex organic compound that has garnered attention in pharmaceutical research for its potential biological activities. This article explores the synthesis, mechanisms of action, biological effects, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

Chemical Composition:
The compound features a benzoate ester linked to a tetrahydropyran (oxan) and thiophene moiety through a carbamoyl linkage. Its IUPAC name is methyl 4-[oxan-4-yl(2-thiophen-2-ylethyl)carbamoyl]benzoate.

Synthesis Overview:
The synthesis typically involves multi-step organic reactions:

  • Formation of Tetrahydropyran: Hydrogenation of dihydropyran using a catalyst such as palladium on carbon.
  • Thiophene Derivative Preparation: Introduction of the thiophene moiety via a Grignard reaction.
  • Carbamoylation: Linking the tetrahydropyran and thiophene intermediates using reagents like carbonyldiimidazole (CDI).

The biological activity of this compound is attributed to its interaction with specific molecular targets. The tetrahydropyran and thiophene moieties can modulate enzyme activity or receptor interactions, influencing various biochemical pathways. The compound may exhibit enzyme inhibition or receptor modulation, which can lead to therapeutic effects in different biological systems.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing thiophene rings have shown effectiveness against various pathogens, suggesting that this compound may possess similar properties.

Antileishmanial Activity

A related study highlighted the antileishmanial effects of oxabicyclic derivatives, which showed promising results against Leishmania donovani. The mechanism involved apoptosis-like cell death in parasites, indicating potential for therapeutic use against leishmaniasis .

Case Studies and Research Findings

Study ReferenceFindings
Methyl derivatives showed significant antileishmanial effects; synergistic action with miltefosine was noted.
Similar compounds demonstrated various biological activities, including antimicrobial and anti-inflammatory effects.
Patents related to structural analogs highlighted potential applications in treating metabolic disorders like diabetes.

Unique Features

This compound is distinct due to its combination of functional groups that may enhance its biological activity compared to simpler analogs:

Compound NameStructural FeaturesBiological Activity
Methyl tetrahydro-2H-pyran-4-carboxylateLacks thiophene moietyLimited antimicrobial activity
Thiophene-2-carboxylic acidContains thiophene but no carbamoyl linkageModerate antibacterial properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.